molecular formula C11H13Br B6302813 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene CAS No. 1369877-39-3

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

Cat. No.: B6302813
CAS No.: 1369877-39-3
M. Wt: 225.12 g/mol
InChI Key: RAHNRBJOIQLQPK-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a cyclopropylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 3-(cyclopropylmethyl)-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can remove the bromine atom or reduce other substituents on the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH may yield 3-(cyclopropylmethyl)-5-methylphenol, while oxidation with KMnO4 could produce 3-(cyclopropylmethyl)-5-methylbenzoic acid.

Scientific Research Applications

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethyl group may influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(cyclopropylmethyl)benzene: Lacks the methyl group at the 5-position.

    1-Bromo-5-methylbenzene: Lacks the cyclopropylmethyl group.

    3-(Cyclopropylmethyl)-5-methylbenzene: Lacks the bromine atom.

Uniqueness

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethyl)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-10(6-9-2-3-9)7-11(12)5-8/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNRBJOIQLQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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